molecular formula C18H17NO3 B2998888 4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzaldehyde CAS No. 722470-59-9

4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzaldehyde

Cat. No.: B2998888
CAS No.: 722470-59-9
M. Wt: 295.338
InChI Key: PZRHSYWNBJENKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzaldehyde is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system, which is fused with a benzaldehyde moiety through an oxoethoxy linker. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzaldehyde typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Oxoethoxy Linker: The oxoethoxy linker can be introduced through the reaction of the quinoline derivative with an appropriate alkylating agent, such as ethyl chloroformate or ethyl bromoacetate, in the presence of a base like triethylamine.

    Attachment of the Benzaldehyde Moiety: The final step involves the reaction of the intermediate compound with benzaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: 4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzoic acid.

    Reduction: 4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzyl alcohol.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.

    Biology: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may be explored for similar biological activities.

    Medicine: Potential therapeutic applications include the development of new drugs for the treatment of infectious diseases, cancer, and neurological disorders.

    Industry: It can be used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzaldehyde is not fully understood. quinoline derivatives are known to interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through:

    Inhibition of Enzymes: It may inhibit key enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

    Interaction with Receptors: It may bind to specific receptors on the cell surface, modulating signal transduction pathways.

    DNA Intercalation: It may intercalate into DNA, interfering with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share the quinoline ring system and exhibit similar biological activities.

    3,4-Dihydroquinoxalin-2-ones: These compounds have a similar bicyclic structure and are known for their antiviral and anti-inflammatory activities.

    5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-ones: These compounds exhibit higher activity compared to their unsaturated analogues and have potential therapeutic applications.

Uniqueness

4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzaldehyde is unique due to the presence of the oxoethoxy linker and the benzaldehyde moiety, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-12-14-7-9-16(10-8-14)22-13-18(21)19-11-3-5-15-4-1-2-6-17(15)19/h1-2,4,6-10,12H,3,5,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRHSYWNBJENKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)COC3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.